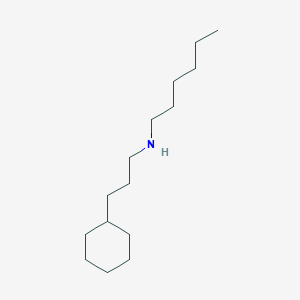

N-(3-Cyclohexylpropyl)hexan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

143118-56-3 |

|---|---|

Molecular Formula |

C15H31N |

Molecular Weight |

225.41 g/mol |

IUPAC Name |

N-(3-cyclohexylpropyl)hexan-1-amine |

InChI |

InChI=1S/C15H31N/c1-2-3-4-8-13-16-14-9-12-15-10-6-5-7-11-15/h15-16H,2-14H2,1H3 |

InChI Key |

RMYSRSNLPGJOGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNCCCC1CCCCC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Studies for Functional Group Analysis

Proton (¹H) NMR spectroscopy would be utilized to identify the various proton environments within the N-(3-Cyclohexylpropyl)hexan-1-amine molecule. The spectrum would be expected to show distinct signals corresponding to the protons on the cyclohexyl ring, the propyl chain, the hexyl chain, and the amine group. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) would provide critical information for structural confirmation.

Expected ¹H NMR Data Interpretation:

Cyclohexyl Protons: A complex series of multiplets would be expected in the upfield region (typically δ 1.0-1.8 ppm) corresponding to the methylene (-CH₂) and methine (-CH) protons of the cyclohexyl ring.

Alkyl Chain Protons: Signals for the methylene groups of the propyl and hexyl chains would appear at various chemical shifts. The protons on carbons adjacent to the nitrogen atom (-CH₂-N-) would be deshielded and thus appear further downfield (typically δ 2.5-2.8 ppm) compared to other methylene groups in the chains.

Terminal Methyl Protons: The terminal methyl (-CH₃) group of the hexyl chain would produce a characteristic triplet in the upfield region (typically δ 0.8-1.0 ppm).

Amine Proton (N-H): The proton attached to the nitrogen atom would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data Interpretation:

Carbons Adjacent to Nitrogen: The carbon atoms directly bonded to the nitrogen atom (α-carbons) are the most deshielded of the aliphatic carbons and would appear at the lowest field (typically δ 40-50 ppm).

Cyclohexyl and Alkyl Carbons: The remaining carbons of the cyclohexyl, propyl, and hexyl groups would resonate in the typical aliphatic region of the spectrum. The specific chemical shifts would allow for the assignment of each carbon atom within the molecular structure.

Terminal Methyl Carbon: The carbon of the terminal methyl group of the hexyl chain would be the most shielded, appearing at the highest field (furthest upfield) in the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in a molecule with multiple overlapping aliphatic signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the proton network through the propyl and hexyl chains and within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on their known proton assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound and confirming its identity. The compound would first be separated from any impurities on a GC column, and the mass spectrometer would then generate a mass spectrum for the pure compound. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, and a characteristic fragmentation pattern that can serve as a "fingerprint" for identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the secondary amine group and the hydrocarbon framework.

As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration. libretexts.orgspectroscopyonline.comorgchemboulder.com This absorption is typically observed as a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of this band is a key indicator of the secondary amine functionality, distinguishing it from primary amines, which show two bands in this region, and tertiary amines, which show none. libretexts.orgorgchemboulder.com

The spectrum will also be dominated by strong C-H stretching absorptions from the cyclohexyl and hexyl groups, typically appearing in the 3000-2850 cm⁻¹ range. The C-N stretching vibration for aliphatic amines is expected to be in the 1250-1020 cm⁻¹ region. orgchemboulder.com Additionally, an N-H wagging vibration, which is a strong, broad band, can be observed in the 910-665 cm⁻¹ range for primary and secondary amines. orgchemboulder.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Weak to Medium |

| Alkyl/Cycloalkyl (C-H) | Stretch | 3000 - 2850 | Strong |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Medium to Weak |

| Secondary Amine (N-H) | Wag | 910 - 665 | Strong, Broad |

Advanced Diffraction Techniques for Solid-State Structure (if applicable)

While this compound is a liquid at room temperature, its solid-state structure, or that of a suitable crystalline derivative, can be unequivocally determined using advanced diffraction techniques.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.govlibretexts.org

For a non-crystalline compound like this compound, a common strategy is to prepare a crystalline derivative, such as a hydrochloride or hydrobromide salt. The introduction of an ionic center often facilitates the formation of well-ordered crystals suitable for X-ray diffraction analysis. The resulting crystal structure would provide invaluable information on the conformation of the cyclohexyl ring, the orientation of the alkyl chains, and any intermolecular interactions, such as hydrogen bonding involving the amine proton. wikipedia.org

Elemental Analysis Methods for Stoichiometric Verification

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. It precisely determines the weight percentage of each element (carbon, hydrogen, nitrogen, etc.) in a sample. This is essential for verifying that the compound has the expected stoichiometric composition. acs.org

For this compound, with a molecular formula of C₁₅H₃₁N, the theoretical elemental composition can be calculated. Modern elemental analyzers combust the sample under controlled conditions, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages of carbon, hydrogen, and nitrogen are then compared to the calculated theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition. acs.org

Table 2: Theoretical Elemental Composition of this compound (C₁₅H₃₁N)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 79.92 |

| Hydrogen | H | 1.008 | 31 | 31.248 | 13.87 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.22 |

| Total | 225.408 | 100.00 |

Reaction Mechanisms and Chemical Transformations

Degradation Pathways of Aliphatic Amines

The stability of an amine solvent is a key factor in its industrial applicability. acs.org In processes like CO2 capture, solvent losses for a common amine like monoethanolamine (MEA) can range from 0.21 to 3.65 kg per ton of CO2 captured, highlighting the economic and operational significance of degradation. acs.org The degradation pathways are complex and influenced by the amine's structure, process conditions, and the presence of various impurities. acs.orgntnu.no

Thermal degradation occurs when amine molecules react with themselves or other components in the system at elevated temperatures, typically in anaerobic or oxygen-limited conditions. osti.gov This process is particularly relevant in the high-temperature sections of industrial plants, such as the stripper and reboiler units used in amine treating for gas sweetening. nih.govutexas.edu For many aliphatic amines, significant thermal degradation is observed at temperatures above 120-150°C. utexas.edunih.gov The reaction often involves the presence of an acid gas like CO2, which can facilitate degradation pathways such as carbamate polymerization, even though the amine itself may be thermally stable at higher temperatures in the absence of CO2. nih.govbre.com

Temperature is the primary driver of thermal degradation. An increase in temperature generally leads to a significant increase in the rate of degradation reactions. nih.govresearchgate.net Studies on various amines have demonstrated a direct correlation between higher temperatures and accelerated solvent loss. bre.comresearchgate.net For instance, experiments on different amine solutions show that the degradation rate increases substantially with each incremental rise in temperature from 120°C to 175°C. researchgate.net

Pressure influences thermal degradation primarily by affecting the system's temperature. In a stripper or reboiler, higher pressure increases the boiling point of the solution, leading to higher operating temperatures and thus accelerating degradation. utexas.edunih.gov Conversely, lowering the operating pressure can reduce the reboiler temperature, which generally slows down thermal degradation and corrosion rates. cheresources.com However, operational constraints, such as pump performance (NPSHa), often limit how low the pressure can be set. cheresources.com

| Parameter | Effect on Degradation Rate | Underlying Reason | Typical Conditions of Concern |

|---|---|---|---|

| Temperature | Increases | Provides activation energy for degradation reactions. | > 120°C (Stripper/Reboiler) utexas.edunih.gov |

| Pressure | Increases (indirectly) | Raises the boiling point and operating temperature of the system. utexas.edu | High-pressure stripper systems utexas.edu |

The thermal decomposition of amines can be catalyzed by various substances, most notably metals. In industrial settings, corrosion of carbon steel equipment can introduce metal ions like iron (Fe²⁺, Fe³⁺) into the amine solution. forcetechnology.com These metal ions can act as catalysts, lowering the activation energy required for degradation reactions and increasing the rate of decomposition even at temperatures where the amine would otherwise be relatively stable. While more commonly associated with oxidative degradation, metals can also play a role in thermal pathways. forcetechnology.comacs.org Certain solid materials, such as fly ash, have been observed to have a complex role; in some cases, they can inhibit degradation induced by other contaminants like nitrite. acs.orguky.edu

Oxidative degradation is often considered the more significant and complex degradation pathway for aliphatic amines in many industrial processes. nih.gov It occurs in the presence of dissolved oxygen and is prevalent in sections of a plant where the amine solution is in contact with air or flue gas containing O2, such as the absorber column. nih.govosti.gov The mechanism is believed to proceed via free-radical reactions, which can be initiated by oxygen, heat, or the presence of catalytic metal ions. osti.govntnu.no The initial step may involve the abstraction of a hydrogen atom from the carbon alpha to the nitrogen atom or from the N-H bond itself, leading to a cascade of reactions that form a wide variety of degradation products, including aldehydes, carboxylic acids, and smaller amines. ntnu.no

The rate of oxidative degradation is strongly influenced by the concentration of dissolved oxygen in the amine solution. osti.gov Higher oxygen concentrations generally lead to a faster rate of amine loss. ntnu.noresearchgate.net However, the relationship is not always linear, as the rate can become limited by the mass transfer of oxygen from the gas phase into the liquid amine solution. acs.orgntnu.no Studies on monoethanolamine (MEA) have shown that increasing the oxygen concentration from 21% to 98% significantly accelerates degradation, though the impact of raising the temperature by just 20°C (from 55°C to 75°C) can have an even greater effect on amine loss. ntnu.noresearchgate.net This indicates that oxidative degradation is a function of both oxygen availability and thermal conditions.

| Oxygen Concentration (%) | Relative Initial Degradation Rate (Normalized) | Key Observation |

|---|---|---|

| 21 | 1.0 | Baseline degradation rate under air exposure. ntnu.no |

| 50 | ~1.8 | Increased O₂ leads to a higher degradation rate. ntnu.no |

| 98 | ~2.3 | Rate continues to increase, but may be limited by O₂ mass transfer. ntnu.no |

Data is illustrative, based on findings for 2-ethanolamine (MEA) to demonstrate the principle. ntnu.no

Impurities and trace components present in industrial gas streams or originating from equipment corrosion can significantly promote oxidative degradation. academicjournals.orgacs.org

Metal Ions: Dissolved metal ions, particularly iron (Fe), copper (Cu), nickel (Ni), and chromium (Cr), are potent catalysts for oxidation. forcetechnology.comresearchgate.net They facilitate the formation of free radicals, thereby initiating and propagating the degradation chain reactions. osti.gov Iron from the corrosion of steel piping and vessels is a very common and effective catalyst. osti.govforcetechnology.com

Acidic Gases (SOx, NOx): Flue gases often contain sulfur oxides (SOx) and nitrogen oxides (NOx). These compounds can react with amines to form heat-stable salts or participate directly in degradation reactions. acs.orgresearchgate.net For example, NOx can lead to the formation of nitrosamines, a class of potent degradation products, especially from secondary amines. forcetechnology.com

Other Contaminants: Industrial amine solutions can accumulate a variety of other contaminants over time, including suspended solids, dissolved hydrocarbons, and chlorides, which can contribute to operational problems and indirectly affect degradation. academicjournals.org

The interplay of these factors—amine structure, temperature, pressure, oxygen, and impurities—creates a complex chemical environment where multiple degradation reactions can occur simultaneously.

Hydrolytic Stability and Pathways

N-(3-Cyclohexylpropyl)hexan-1-amine, as a secondary aliphatic amine, is generally considered to be hydrolytically stable. The carbon-nitrogen (C-N) single bond is not susceptible to cleavage by water under standard temperature and pressure conditions. Hydrolysis would require extreme conditions of temperature and pressure or the presence of specific catalysts not typically found in the environment. Therefore, hydrolytic degradation is not considered a significant pathway for the transformation of this compound.

Photochemical Degradation Studies

While direct photolysis of simple aliphatic amines is unlikely in the troposphere due to their absorption spectra, they are susceptible to photochemical degradation initiated by atmospheric oxidants. nilu.com The primary pathway for the atmospheric degradation of this compound is expected to be its reaction with hydroxyl radicals (•OH). nilu.com

The degradation process is initiated by the abstraction of a hydrogen atom by a hydroxyl radical. This can occur at the N-H bond or, more commonly, at a C-H bond on the carbon atom adjacent (α) to the nitrogen. This initial step leads to the formation of an aminoalkyl radical. Subsequent reactions with molecular oxygen (O2) and nitric oxide (NO) can lead to a variety of degradation products.

Potential Photochemical Degradation Products Include:

Imines: Formed via the oxidation of the carbon alpha to the nitrogen.

Amides: Further oxidation can lead to the formation of amides, such as N-(3-Cyclohexylpropyl)hexanamide or N-hexyl-3-cyclohexylpropanamide. nilu.com

Nitrosamines and Nitramines: In the presence of nitrogen oxides (NOx), secondary amines can be converted to N-nitrosamines and N-nitramines. acs.org

Carbonyl Compounds: Cleavage of the C-N bond can result in the formation of aldehydes, such as hexanal and 3-cyclohexylpropanal (B19633).

Fundamental Reactivity Studies

The fundamental reactivity of this compound is characterized by the behavior of its secondary amine group as both a base and a nucleophile.

The presence of two electron-donating alkyl groups (the hexyl group and the 3-cyclohexylpropyl group) increases the electron density on the nitrogen atom compared to ammonia (B1221849) or primary amines. This inductive effect enhances the availability of the lone pair, making this compound a moderately strong base. Its basicity is expected to be comparable to other dialkylamines.

The nucleophilicity of an amine is its ability to donate its lone pair to an electrophile to form a new covalent bond. While basicity and nucleophilicity are often correlated, nucleophilicity is also sensitive to steric hindrance. masterorganicchemistry.com The bulky cyclohexylpropyl and hexyl groups create some steric crowding around the nitrogen atom, which may slightly temper its reactivity towards bulky electrophiles compared to less hindered secondary amines.

| Compound Name | Structure | Amine Type | pKa of Conjugate Acid (pKaH) |

|---|---|---|---|

| Ammonia | NH₃ | - | 9.25 |

| Hexylamine (B90201) | CH₃(CH₂)₅NH₂ | Primary | 10.56 |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.93 |

| This compound | C₆H₁₁(CH₂)₃NH(CH₂)₅CH₃ | Secondary | ~10.8 - 11.1 (Estimated) |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |

The core reaction mechanism for this compound involves the nucleophilic attack of the nitrogen's lone pair on an electron-deficient atom (an electrophile). This process typically involves two steps:

Nucleophilic Attack: The amine nitrogen attacks the electrophile (E+), forming a new N-E bond and a transient, positively charged quaternary ammonium-like intermediate.

Deprotonation: A base (which can be another molecule of the amine) removes the proton from the nitrogen, neutralizing the charge and yielding the final product.

This fundamental mechanism underlies most of the transformations involving the amine nitrogen.

This compound can undergo a variety of chemical transformations at the nitrogen center, characteristic of secondary amines.

Alkylation: Reaction with alkyl halides (R-X) leads to the formation of a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed to form a quaternary ammonium (B1175870) salt in what is known as the Menshutkin reaction. wikipedia.orglibretexts.org

Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields an N,N-disubstituted amide. This reaction is typically rapid and exothermic. chemcess.com

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride (C₆H₅SO₂Cl), produces a stable N,N-disubstituted sulfonamide. This reaction forms the basis of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines. msu.edugeeksforgeeks.org

Reaction with Nitrous Acid: In the presence of nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid), secondary amines undergo nitrosation to form N-nitrosamines. libretexts.orgchemistrysteps.comyoutube.com

Oxidation: Mild oxidation with reagents like hydrogen peroxide (H₂O₂) can lead to the formation of the corresponding hydroxylamine or amine oxide. britannica.com

Byproduct Formation and Characterization

Byproducts can be formed during both the synthesis and degradation of this compound.

During synthesis via the N-alkylation of a primary amine (e.g., hexylamine) with an alkyl halide (e.g., 1-halo-3-cyclohexylpropane), the primary reactive byproduct is the tertiary amine formed from over-alkylation. masterorganicchemistry.com Since the secondary amine product is often more nucleophilic than the starting primary amine, it can compete for the alkylating agent. masterorganicchemistry.com Another possible byproduct can arise from the elimination reaction of the alkyl halide, promoted by the basicity of the amine, to form an alkene.

Degradation of the compound, particularly through oxidative pathways, can lead to a range of byproducts as previously discussed. The characterization of these byproducts typically involves chromatographic separation (GC or LC) followed by spectroscopic analysis (such as mass spectrometry and NMR) to elucidate their structures.

| Origin | Byproduct Class | Potential Specific Byproduct(s) | Formation Pathway |

|---|---|---|---|

| Synthesis | Tertiary Amine | N,N-di(hexyl)-(3-cyclohexylpropyl)amine or N-hexyl-N,N-di(3-cyclohexylpropyl)amine | Over-alkylation |

| Synthesis | Alkene | Cyclohexylpropene | Elimination of alkyl halide |

| Degradation | N-Nitrosamine | N-nitroso-N-(3-cyclohexylpropyl)hexan-1-amine | Reaction with nitrous acid/NOx |

| Degradation | Amide | N-(3-Cyclohexylpropyl)hexanamide | Photo-oxidation |

| Degradation | Aldehyde | Hexanal, 3-Cyclohexylpropanal | C-N bond cleavage via oxidation |

Intermolecular Interactions in Non Biological Systems

Hydrogen Bonding Networks

As a secondary amine, N-(3-Cyclohexylpropyl)hexan-1-amine possesses a nitrogen-hydrogen (N-H) bond, allowing it to function as both a hydrogen bond donor and a hydrogen bond acceptor. The nitrogen atom has a lone pair of electrons that can accept a hydrogen bond, while the hydrogen atom bonded to the nitrogen can be donated. This dual capability enables the molecules to form extended hydrogen-bonding networks in the pure state or to interact with other polar molecules and surfaces. The strength of these N-H---N hydrogen bonds is intermediate, weaker than O-H---O bonds found in alcohols but significant enough to influence the substance's physical properties. libretexts.org In the solid state or concentrated solutions, these interactions can lead to the formation of chains or cyclic aggregates.

Van der Waals Forces and Dispersion Interactions

The substantial hydrocarbon structure of this compound, comprising a total of 15 carbon atoms arranged in a flexible hexyl chain and a bulky cyclohexylpropyl group, gives rise to significant van der Waals forces. wikipedia.org These forces, which include London dispersion forces, are a result of temporary fluctuations in electron density that create transient dipoles. britannica.comlibretexts.org

Electrostatic Interactions in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules held together by non-covalent interactions, including electrostatic forces. supramolecularevans.com The secondary amine group in this compound can be protonated to form a secondary ammonium (B1175870) cation. This positive charge allows the molecule to engage in strong ion-dipole and ion-ion electrostatic interactions.

In the context of supramolecular assemblies, this cationic form can act as a guest that binds to negatively charged hosts or to the portals of macrocyclic hosts that are rich in electrons. nih.govnih.gov These electrostatic interactions are directional and strong, playing a key role in the formation and stability of host-guest complexes and other organized molecular structures. supramolecularevans.com

Complexation with Macrocyclic Hosts

While specific experimental studies on the complexation of this compound with macrocyclic hosts are not extensively documented, its structural features suggest a strong potential for forming host-guest inclusion complexes. The protonated ammonium center can serve as a binding site for crown ethers or other hosts with electron-donating cavities, while the nonpolar cyclohexyl and hexyl groups can be encapsulated within the hydrophobic cavities of hosts like cyclodextrins, calixarenes, or cucurbiturils. researchgate.netnih.gov The formation of such complexes is driven by a combination of electrostatic interactions, hydrogen bonding, and the hydrophobic effect. chesci.com

The stoichiometry and stability of the complexes formed between an amine guest and a macrocyclic host are determined by several factors, including the complementarity in size and shape between the host and guest, and the strength of the intermolecular interactions. wikipedia.org The stability of these complexes is quantified by the stability constant (K), with higher values indicating stronger binding. scispace.com For alkylammonium guests, macrocyclic hosts often provide a more stable binding environment compared to their open-chain analogues, a phenomenon known as the macrocyclic effect. chesci.comwikipedia.org This effect is attributed to favorable enthalpy and entropy changes upon complexation. scispace.com

The table below provides illustrative stability constants for complexes between various alkylammonium ions and common macrocyclic hosts to contextualize the potential binding strength of this compound.

| Macrocyclic Host | Guest Ion | Solvent | Log K |

|---|---|---|---|

| 18-Crown-6 | tert-Butylammonium | Methanol (B129727) | 4.26 |

| Dibenzo-18-crown-6 | Anilinium | Methanol | 2.79 |

| Calix wikipedia.orgarene derivative | n-Pentylammonium | CDCl3 | ~3.5 |

| Cyclam (1,4,8,11-tetraazacyclotetradecane) | Copper(II) | Aqueous | 27.2 |

Note: Data is illustrative for similar host-guest systems and not specific to this compound. Log K represents the logarithm of the stability constant. nih.govwikipedia.org

The solvent plays a critical role in the thermodynamics of complex formation. researchgate.net In aqueous solutions, the hydrophobic effect is a major driving force for the encapsulation of the nonpolar cyclohexyl and hexyl moieties of this compound into the cavity of a macrocyclic host. researchgate.net The release of ordered water molecules from the surfaces of the host and guest upon complexation leads to a favorable increase in entropy.

In contrast, in nonpolar organic solvents, the hydrophobic effect is negligible. Complexation is instead dominated by more specific interactions such as hydrogen bonding and ion-pairing between the ammonium center and the host. rsc.org The choice of solvent can therefore be used to tune the stability and selectivity of host-guest complexation. nih.govnih.gov For instance, polar solvents can compete for hydrogen bonding sites on the host and guest, potentially weakening the complex. researchgate.net

Interactions with Surfaces and Adsorbent Materials

The amine functional group allows this compound to interact strongly with a variety of surfaces and adsorbent materials, such as silica, clays, and functionalized polymers. researchgate.netnih.gov The nature of these interactions can be a combination of physisorption (van der Waals forces, hydrogen bonding, electrostatic attraction) and chemisorption (covalent bond formation). amazonaws.com

Analytical Methodologies for Detection and Quantification in Complex Chemical Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating the components of a mixture. The choice of chromatographic method and detector is critical for achieving the desired selectivity and sensitivity for analyzing amines like N-(3-Cyclohexylpropyl)hexan-1-amine.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the analysis of amines by GC can be challenging due to their tendency to adsorb to the column, leading to poor peak shape and inaccurate quantification. labrulez.com To overcome these issues, specialized deactivated columns are often necessary. labrulez.com

For a compound like this compound, which is a secondary amine, GC analysis would likely involve a deactivated column, possibly with a base-deactivated packing material to minimize peak tailing. labrulez.com While direct analysis of free amines can be problematic, derivatization is a common strategy to improve their chromatographic behavior. researchgate.net Converting the amine to a less polar derivative can enhance volatility and reduce interactions with the column's stationary phase. researchgate.net

Detectors for GC Analysis:

Flame Ionization Detector (FID): FID is a common and robust detector for organic compounds. It would provide a strong signal for this compound due to its hydrocarbon content.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) offers the significant advantage of providing structural information, which aids in definitive compound identification. restek.com For complex matrices, GC-MS/MS (tandem mass spectrometry) can be employed to enhance selectivity and achieve low detection limits by minimizing matrix interferences. restek.com

A study on the analysis of nitrosamine (B1359907) impurities in drugs using GC-MS/MS highlights the capability of this technique to achieve low parts-per-billion (ppb) detection limits for amine-related compounds. restek.com

Ion Chromatography (IC) for Amine Analysis

Ion chromatography (IC) is a specialized form of liquid chromatography that is well-suited for the analysis of ionic species, including amines. thermofisher.comthermofisher.com Since amines are weak bases, they can be readily analyzed using cation-exchange chromatography. thermofisher.com

IC systems often employ suppressed conductivity detection, which provides high sensitivity for ionic analytes. thermofisher.com This technique can be used to determine amines at concentrations ranging from micrograms per liter (µg/L) to milligrams per liter (mg/L). thermofisher.com The use of high-capacity cation-exchange columns is beneficial for analyzing samples with high ionic strength or for detecting impurities. thermofisher.com Combining IC with mass spectrometry (IC-MS) can further enhance selectivity and lower detection limits, providing reliable results for trace analysis in various matrices. metrohm.com

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical step in the analytical workflow, especially when dealing with complex matrices. The goal is to isolate and concentrate the analyte of interest, this compound, while removing interfering substances.

Solvent Extraction Protocols

Solvent extraction is a widely used technique for the separation and pre-concentration of analytes from a sample matrix. For amines, the choice of solvent and the pH of the aqueous phase are crucial parameters.

Temperature swing solvent extraction (TSSE) is a technique that has been investigated for the desalination of water using amines. gaacademy.org Studies have shown that secondary amines can have a different affinity for water compared to tertiary amines, which influences extraction efficiency. gaacademy.org The general principle involves equilibrating the sample with an immiscible organic solvent in which the amine has a high affinity. iaea.org The extraction of mineral acids by amines has been extensively studied, as these equilibria are fundamental to all other extractions involving amine salts. iaea.org

For this compound, a suitable organic solvent would be selected based on its polarity and ability to dissolve the amine. The pH of the aqueous sample could be adjusted to ensure the amine is in its free base form to facilitate its transfer into the organic phase.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more modern and often more efficient alternative to liquid-liquid extraction. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent.

For amine analysis, various SPE sorbents can be employed. A two-dimensional online SPE with cartridges of different absorption characteristics has been used for the pretreatment of samples before LC-MS/MS analysis of aromatic amines. researchgate.net In the analysis of N-nitrosodimethylamine in water, continuous solid-phase extraction with Ambersorb 572 was used to extract the analyte from aqueous samples. researchgate.net

For this compound, a cation-exchange SPE sorbent could be used to retain the protonated amine from an acidified sample. Alternatively, a reverse-phase sorbent could be used to retain the neutral amine from a basified sample. The choice of sorbent and elution solvent would be optimized to achieve the best recovery and purity of the analyte.

Headspace Analysis

Headspace gas chromatography (HS-GC) is a highly suitable technique for the analysis of volatile or semi-volatile compounds like this compound within a non-volatile or complex matrix. researchgate.net The primary advantage of HS-GC is that it introduces only the gaseous phase of a sample into the chromatographic system, which prevents contamination of the instrument by non-volatile matrix components and simplifies sample preparation. researchgate.netccsknowledge.com

The methodology involves placing the sample containing the analyte into a sealed headspace vial. researchgate.net The vial is then heated at a specific temperature for a set amount of time, allowing volatile compounds to partition from the sample matrix (solid or liquid) into the gas phase (the headspace) above it. nih.gov A portion of this vapor is then automatically injected into a gas chromatograph for separation and detection. ccsknowledge.com

For this compound, key parameters for method development would include:

Diluent Composition: The choice of diluent is critical. High-boiling point solvents such as dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are often used. rsc.org

Equilibration Temperature and Time: An incubation temperature, often around 70°C, and an agitation time of approximately 10 minutes are common starting points for volatile amine analysis. nih.gov

pH Adjustment: Due to the basic nature of amines, the sample is typically made alkaline to ensure the amine is in its free, volatile base form, enhancing its transfer into the headspace. nih.gov

Column and Detector: A specialized capillary column designed for volatile amines, such as a Restek Rtx-Volatile Amine or Agilent CP-Volamine, would be essential for achieving good peak shape and separation. nih.govresearchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification. nih.govchromatographyonline.com

Method Validation and Quality Control in Chemical Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. environics.com For the quantification of this compound, a validation process would confirm that the method is reliable, accurate, and reproducible. nih.gov This process is a requirement for quality control in regulated industries and ensures the integrity of analytical results. researchgate.net The validation would assess a range of performance attributes as detailed in the following subsections. rsc.org

Precision, accuracy, and reproducibility are cornerstone parameters of method validation that measure a method's reliability.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is commonly expressed as the relative standard deviation (%RSD). environics.com For amine analysis, repeatability is often evaluated by performing multiple injections of a standard solution. Acceptance criteria are typically an RSD below 10% at lower concentration levels and often as stringent as <2% at the target concentration. environics.comresearchgate.net Studies on other volatile amines have demonstrated excellent precision with %RSD values ranging from 0.3% to 3.1%. rsc.org

Accuracy denotes the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known quantity of the analyte is added to a sample matrix and then measured. environics.com The result is expressed as a percentage of the known amount that was recovered. Typical acceptance criteria for accuracy are within 98-102%. environics.com The chemical reactivity of amines can make achieving high accuracy challenging. rsc.org However, techniques such as adding a non-volatile base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the diluent have been shown to dramatically improve the recovery of some amines from as low as 31% to over 99%. rsc.org

Reproducibility (also referred to as intermediate precision) assesses the precision of the method over time and under different conditions, such as on different days, with different analysts, or on different equipment. environics.com This ensures the method is robust for routine use. Acceptance criteria for intermediate precision are generally an RSD of less than 3%. environics.com

Establishing the sensitivity of an analytical method is critical for determining the lowest concentration of an analyte that can be reliably measured.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is typically determined by analyzing samples with known low concentrations of the analyte and establishing the minimum level at which the analyte can be reliably distinguished from noise, often defined as a signal-to-noise ratio of 3:1. environics.com

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. environics.com It is commonly established at a signal-to-noise ratio of 10:1. environics.com

While specific LOD and LOQ values for this compound are not available in published literature, data from validated methods for other volatile amines using HS-GC-FID provide representative examples of what could be expected.

Table 1: Example Detection and Quantification Limits for Volatile Amines from Generic Validated Methods

| Parameter | Typical Value Range | Source(s) |

|---|---|---|

| Limit of Detection (LOD) | 0.0025 - 0.025 mg/mL | rsc.org |

| Limit of Quantitation (LOQ) | 3 - 4 µg/mL | researchgate.net |

| Linearity Range | LOQ to >0.1% v/v | researchgate.net |

Note: These values are for other amine compounds and serve as an illustrative example.

Interference occurs when components of the sample matrix other than the analyte alter the final measurement, leading to inaccurate results. For amines, interference is a significant challenge that must be systematically assessed and mitigated. chemicalforums.com

Key sources of interference and mitigation strategies include:

Adsorption and Peak Tailing: Amines are basic and prone to interacting with active sites (e.g., acidic silanol (B1196071) groups) in the GC system, particularly in the inlet liner and at the head of the column. chemicalforums.comvt.edu This interaction can cause poor peak shape (significant tailing) and loss of signal, especially at low concentrations. chromforum.org Mitigation strategies include using base-deactivated inlet liners (e.g., Restek Siltek® liners) and specialized, chemically-resistant capillary columns (e.g., Rtx-5 Amine, CP-Volamine). researchgate.netchromforum.org

Matrix Effects: The sample matrix itself can interfere. For example, if the matrix is acidic, it can react with the amine analyte, converting it to a non-volatile salt and preventing its detection by headspace analysis. rsc.org This can be overcome by adding a stronger, non-volatile organic base such as DBU to the sample diluent. The DBU preferentially interacts with the acidic matrix, freeing the target amine to partition into the headspace. rsc.orgresearchgate.net

Chromatographic Co-elution: Interference can also arise from other volatile impurities in the sample that elute at or near the same retention time as the target analyte. Method development must demonstrate specificity by ensuring the analyte peak is adequately resolved from all other potential components in the sample matrix. researchgate.net

Environmental Transformation and Fate Methodologies

Aqueous Environmental Fate

When N-(3-Cyclohexylpropyl)hexan-1-amine enters aquatic systems, its fate is determined by processes such as hydrolysis and biodegradation.

Hydrolysis is a chemical reaction with water that can break down certain compounds. However, the carbon-nitrogen single bond in aliphatic amines like this compound is stable and not susceptible to hydrolysis under typical environmental conditions (pH 5-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.

Biodegradation by microorganisms is expected to be a primary pathway for the removal of this compound from water and soil. mdpi.com Amines can serve as a source of carbon and nitrogen for various bacteria and fungi. mdpi.com

The process of microbial nitrogen transformation involves several steps. mdpi.com Initially, organic nitrogen compounds are broken down into simpler molecules like amino acids through enzymatic hydrolysis (proteolysis). mdpi.com These can then be taken up by microorganisms. mdpi.com Further transformation can occur through processes like nitrification, where ammonium (B1175870) is oxidized to nitrate under aerobic conditions. mdpi.com As a primary amine, this compound can be readily utilized in these microbial pathways.

Soil and Sediment Interactions

The interaction of this compound with soil and sediment is largely governed by its chemical structure. As a primary amine, it acts as a weak base. In the typically acidic to neutral pH of most soils and natural waters, the amine group will be protonated, forming a positively charged cation (an alkylammonium ion).

This positive charge causes the compound to strongly adsorb to negatively charged components of soil and sediment, such as clay minerals and organic matter. This process, known as cation exchange, can significantly reduce the mobility of the compound in the environment, limiting its transport into groundwater. The long carbon chain and cyclohexyl group also contribute to its hydrophobicity, further promoting its partitioning from water into the organic carbon fraction of soil and sediment. Consequently, this compound is expected to be relatively immobile in the subsurface environment, with a high potential for accumulation in soil and sediments.

Assessment of Persistence and Transport Phenomena

There is no available data on the persistence of this compound in various environmental compartments such as soil, water, or sediment. Key metrics used to assess persistence, including biodegradation half-life (e.g., OECD 301, 307 studies), photolysis half-life (e.g., OECD 316), and hydrolysis rates (e.g., OECD 111), have not been reported for this compound.

Similarly, information regarding its transport phenomena is absent. Data on properties that govern environmental mobility, such as the soil organic carbon-water partitioning coefficient (Koc), Henry's Law constant, and vapor pressure, are not available from experimental studies. Without this information, an assessment of its potential to move between environmental compartments (e.g., leaching into groundwater, volatilization into the atmosphere) cannot be conducted.

Formation of Environmental Transformation Products

No studies have been published that identify the biotic or abiotic transformation products of this compound. Research into the degradation pathways, which would identify the resultant chemical structures formed in the environment, is currently unavailable. General principles of amine degradation suggest potential pathways, but specific transformation products for this compound have not been identified or quantified in any environmental simulation studies.

Potential Applications in Materials Science and Industrial Catalysis

Role as Monomers or Components in Polymer Synthesis

While specific studies on the use of N-(3-Cyclohexylpropyl)hexan-1-amine as a direct monomer in polymerization are not extensively documented, its structural features permit theoretical consideration for such roles. Secondary amines are a known class of compounds utilized in polymer chemistry, capable of being incorporated into polymer backbones or serving as modifying agents. researchgate.netnumberanalytics.comacs.org The presence of a single secondary amine group means it would likely act as a chain terminator or a modifier rather than a primary monomer for high molecular weight polymers, unless reacted with specific multifunctional monomers.

The bulky cyclohexyl and hexyl groups would be expected to impart specific properties to a polymer matrix, such as increased hydrophobicity, lower density, and altered thermal properties like the glass transition temperature (Tg). numberanalytics.com A catalytic protocol using hydroaminoalkylation followed by ring-opening metathesis polymerization (ROMP) has been developed for synthesizing polymers from secondary amines, demonstrating a viable pathway for incorporating such amines into polymers. acs.org

Secondary amines can function as initiators or co-initiators in certain types of polymerization, particularly in the ring-opening polymerization (ROP) of cyclic esters and other monomers. wikipedia.orgvot.pl The lone pair of electrons on the nitrogen atom can initiate the polymerization of strained cyclic monomers. For instance, in the ROP of lactones, an amine can initiate the reaction, although this is often done in conjunction with a catalyst like tin(II) octoate to achieve better control over the polymerization process. vot.pl

The initiation mechanism typically involves the nucleophilic attack of the amine on the monomer, leading to the opening of the ring and the formation of a propagating species. The structure of this compound, with its sterically hindered nitrogen atom, might influence the rate and efficiency of initiation. Protected amine-functional initiators are also a common strategy to introduce amine functionalities at the chain end of polymers like poly(2-oxazolines). rsc.orgnih.govrsc.org

Table 1: Potential Role of this compound as a Polymerization Initiator

| Polymerization Type | Potential Mechanism | Expected Outcome |

| Ring-Opening Polymerization (e.g., of lactones) | Nucleophilic attack by the secondary amine on the cyclic monomer. | Formation of a polymer chain with an this compound terminal group. |

| Cationic Ring-Opening Polymerization (e.g., of oxazolines) | Use as a precursor to a protected amine initiator. | Introduction of a terminal amine functionality after deprotection. |

This table is based on the general reactivity of secondary amines in polymerization reactions.

Secondary amines can act as crosslinking agents, particularly in reactions with polymers containing functional groups that are reactive towards amines, such as epoxides. creative-proteomics.comyoutube.com In epoxy resin systems, for example, the amine nitrogen can open the epoxide ring, and if the amine were part of a larger molecule with other reactive sites, it could form a crosslink. However, as a monofunctional secondary amine, this compound would primarily act as a chain extender or a modifier of the crosslinked network rather than a primary crosslinker itself. google.com Its bulky substituents would likely affect the crosslinking density and the mechanical properties of the resulting thermoset.

The reaction of an amine with an epoxide group results in the formation of a hydroxyl group and a more substituted amine, contributing to the three-dimensional network of the polymer. youtube.com The use of secondary amines can also influence the dynamic properties of the material through hydrogen bonding. acs.org

Application in Catalytic Systems

The nitrogen atom in this compound, with its available lone pair of electrons, is the key feature for its potential applications in catalysis.

Secondary amines are a cornerstone of organocatalysis, particularly in asymmetric synthesis. rsc.orgmdpi.com They can react with carbonyl compounds to form transient enamines or iminium ions, which then participate in a variety of stereoselective transformations. nih.govyoutube.com Chiral secondary amines are especially valuable for inducing enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. rsc.orgnih.gov

While this compound is achiral, its basicity and steric bulk could make it a useful non-chiral base or co-catalyst in various organocatalytic reactions. The bulky substituents might influence the selectivity of certain reactions by sterically directing the approach of reactants.

Table 2: Potential Organocatalytic Transformations

| Catalysis Mode | Intermediate | Potential Reactions |

| Enamine Catalysis | Enamine | Michael additions, α-alkylations of aldehydes/ketones |

| Iminium Catalysis | Iminium ion | Diels-Alder reactions, Friedel-Crafts alkylations |

This table illustrates general organocatalytic cycles where secondary amines are employed.

The nitrogen atom of this compound can coordinate to transition metals, making it a potential ligand in homogeneous catalysis. mdpi.com The electronic and steric properties of the amine ligand can significantly influence the activity and selectivity of the metal catalyst. rsc.org The bulky cyclohexyl and hexyl groups would create a sterically demanding environment around the metal center, which can be advantageous in controlling selectivity in reactions such as cross-coupling, hydrogenation, and polymerization. mdpi.com

Amine ligands are used in a variety of transition metal-catalyzed reactions, including olefin polymerization and C-H amination. mdpi.comacs.org For instance, late transition metal complexes with chelating amine ligands have been explored for ethylene (B1197577) polymerization. mdpi.com While this compound is a monodentate ligand, its coordination to a metal center could be a component of a more complex catalytic system. Studies have shown that secondary amine-containing ligands can influence the photoredox properties of catalysts. nih.gov

In the realm of biocatalysis, while there are no specific reports of using this compound, the broader field of amine synthesis and modification using enzymes is rapidly advancing. acs.orgnih.gov Enzymes such as amine dehydrogenases (AmDHs) and reductive aminases (RedAms) are used for the synthesis of chiral amines. youtube.com

One potential application of this compound in biocatalysis could be as a substrate for enzyme screening and development. Identifying or engineering enzymes that can act on or synthesize such bulky secondary amines could expand the biocatalytic toolbox. nih.govresearchgate.net For example, research has focused on engineering enzymes to accept larger amine substrates for reductive amination reactions. acs.org The development of artificial enzymes through the incorporation of non-canonical amino acids with secondary amine side chains is also an emerging area where understanding the interaction of enzymes with molecules like this compound could be informative. nih.govresearchgate.net

Function as Surfactants and Emulsifiers

The amphiphilic nature of this compound, arising from its distinct hydrophobic and hydrophilic regions, makes it a candidate for use as a surfactant and emulsifier. The long hexyl chain combined with the cyclohexylpropyl group creates a significant nonpolar tail, while the primary amine group acts as a polar head.

Mechanism of Action:

In aqueous solutions, surfactant molecules arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water molecules. This can lead to the formation of micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic amine heads are exposed to the aqueous phase. The critical micelle concentration (CMC) is the concentration at which micelle formation begins.

The structure of N-(3-A) is expected to influence its surfactant properties. The bulky cyclohexyl group may affect the packing of the molecules at interfaces and in micelles, potentially leading to a lower CMC compared to a linear alkylamine of similar carbon number. Research on other nonionic surfactants, such as N-alkyl-N-methylgluconamides, has shown that modifications to the hydrophobic chain and hydrophilic headgroup significantly impact surface activity. researchgate.net For instance, the introduction of a methyl group to the amide nitrogen in these sugar-based surfactants was found to increase their solubility. researchgate.net

Emulsification:

As an emulsifier, this compound could stabilize oil-in-water or water-in-oil emulsions. By adsorbing at the oil-water interface, the compound would reduce the interfacial tension, facilitating the dispersion of one liquid phase into the other in the form of fine droplets. The hydrophobic tail would extend into the oil phase, and the hydrophilic amine head would remain in the aqueous phase, creating a protective barrier around the droplets that prevents them from coalescing.

The effectiveness of an amine as an emulsifier is related to its ability to pack efficiently at the interface. The presence of the cyclohexyl group in this compound might provide steric hindrance that influences the stability and type of emulsion formed.

Potential Research Findings:

While direct experimental data for this compound is lacking, studies on similar long-chain amines suggest that it would exhibit significant surface activity. For comparison, the surface properties of related surfactants are often characterized by parameters such as surface tension reduction, critical micelle concentration (CMC), and the surface area occupied per molecule at the interface.

| Property | Expected Trend for this compound | Basis of Extrapolation |

| Critical Micelle Concentration (CMC) | Lower than linear amines of similar carbon count | The bulky cyclohexyl group increases hydrophobicity, favoring micellization at lower concentrations. |

| Surface Tension Reduction | Significant | The amphiphilic structure is designed to adsorb at interfaces and lower surface tension. |

| Emulsion Stability | Potentially high | The combination of a long alkyl chain and a bulky cyclic group could provide a robust interfacial film. |

This table is based on theoretical extrapolations and established principles of surfactant chemistry.

Further research would be necessary to experimentally determine these parameters and fully characterize the surfactant and emulsifying properties of this compound.

Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms like nitrogen are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. jmaterenvironsci.com The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govyoutube.com this compound possesses the necessary structural features to function as a corrosion inhibitor.

Adsorption Mechanisms:

The adsorption of an amine inhibitor onto a metal surface can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine group of this compound would be protonated (R-NH3+), and it could interact with a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl-).

Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom and the vacant d-orbitals of the metal atoms (e.g., iron in steel), forming a coordinate covalent bond. mdpi.com The presence of the long alkyl and cyclohexyl groups would contribute to the formation of a dense hydrophobic layer, further repelling corrosive species. nih.gov

The adsorption process is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution. mdpi.comresearchgate.net

Factors Influencing Inhibition Efficiency:

The effectiveness of this compound as a corrosion inhibitor would depend on several factors:

Concentration: Generally, the inhibition efficiency increases with increasing inhibitor concentration up to a certain point, where maximum surface coverage is achieved. jmaterenvironsci.com

Molecular Structure: The long hydrocarbon tail and the cyclohexyl group would provide a large surface area coverage, effectively blocking active corrosion sites. The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atom, enhancing its ability to coordinate with the metal surface. nih.gov

Temperature and Environment: The stability of the adsorbed inhibitor film can be affected by temperature and the specific corrosive environment.

Research Findings on Similar Compounds:

Studies on various amines as corrosion inhibitors for mild steel have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rsc.org Quantum chemical studies have been employed to correlate the molecular structure of amines with their inhibition efficiency, with parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being key indicators of their reactivity. nih.gov A higher HOMO energy is generally associated with a greater ability to donate electrons to the metal surface. mdpi.com

| Parameter | Expected Influence on Corrosion Inhibition by this compound | Supporting Principle |

| Adsorption Mode | Mixed physisorption and chemisorption | The protonated amine allows for electrostatic attraction, while the lone pair on the nitrogen enables coordinate bonding. jmaterenvironsci.commdpi.com |

| Inhibitor Type | Mixed-type inhibitor | Long-chain amines typically reduce both anodic and cathodic reaction rates by blocking the metal surface. rsc.org |

| Protective Film | Dense and hydrophobic | The long alkyl and bulky cyclohexyl groups would create a significant barrier to corrosive species. nih.gov |

This table is based on established mechanisms of corrosion inhibition by organic amines.

Role in Chemical Sensing Technologies

The amine functional group is a common recognition element in chemical sensors designed to detect a variety of analytes. rsc.orgmdpi.com While this compound itself is not a primary target for detection in most applications, its structural properties could be leveraged in the development of sensor materials.

Interaction Mechanisms for Sensing:

Chemical sensors operate by converting a chemical interaction into a measurable signal (e.g., optical or electrical). Amines can be detected through several mechanisms:

Acid-Base Interactions: The basicity of the amine group allows it to interact with acidic sensor materials. This can lead to changes in the optical properties (color or fluorescence) of the material, forming the basis for colorimetric or fluorescent sensors. rsc.org

Host-Guest Chemistry: The amine group can participate in host-guest interactions with specific receptor molecules incorporated into a sensor platform.

Changes in Electronic Properties: The adsorption of amines onto the surface of semiconductor materials can alter their electrical conductivity, which is the principle behind chemiresistive sensors. mdpi.com

Potential Applications in Sensor Development:

This compound could be used as a model analyte for the development and testing of new chemical sensors for volatile organic compounds (VOCs). Furthermore, it could be chemically modified and incorporated into a polymer or other material to create a selective sensing layer. For example, it could be functionalized onto a polymer backbone to create a material with specific binding sites for target analytes.

Recent advancements in chemical sensing include the use of organic field-effect transistors (OFETs) and nanoporous covalent organic polymers for the sensitive detection of amines. mdpi.comacs.org The interaction of the amine with the active material in these sensors leads to a measurable change in the device's electronic output.

Research Context:

The development of sensors for biogenic amines is a significant area of research, particularly for monitoring food spoilage. acs.orgmdpi.com While this compound is not a typical biogenic amine, the principles used to detect compounds like cadaverine (B124047) and putrescine could be applied to develop sensors for a broader range of amines.

| Sensing Technology | Potential Role of this compound | Underlying Principle |

| Colorimetric/Fluorescent Sensors | As a model analyte for testing sensor response. | Interaction with a pH-sensitive or analyte-specific dye leading to a spectral change. rsc.org |

| Chemiresistive Sensors | As a component of a functionalized sensing layer. | Adsorption onto a semiconductor material altering its resistance. mdpi.com |

| Organic Field-Effect Transistors (OFETs) | As a test analyte for sensor characterization. | Interaction with the organic semiconductor layer modulating the transistor's current. mdpi.com |

This table outlines potential applications based on current trends in chemical sensor technology.

Future Research Perspectives and Methodological Challenges

Development of More Sustainable Synthetic Routes

The traditional synthesis of secondary amines often involves methods with low atom economy and the use of hazardous reagents. rsc.org Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways to N-(3-Cyclohexylpropyl)hexan-1-amine. Key areas of exploration will include:

Catalytic Reductive Amination: The use of heterogeneous catalysts, such as those based on copper or cobalt, for the direct reductive amination of a suitable ketone (e.g., cyclohexylpropanone) with hexylamine (B90201) or an alcohol with an amine is a promising sustainable approach. researchgate.netresearchgate.net These methods can offer high conversion and selectivity while producing no waste. researchgate.net Titanium-catalyzed hydroaminoalkylation has also emerged as an atom-economical method for synthesizing secondary amines. rsc.org

Biocatalysis: The application of enzymes in the synthesis of amines is a rapidly growing field, offering high selectivity under mild conditions. mdpi.comacs.org Future work could involve screening for or engineering novel transaminases, imine reductases (IREDs), or reductive aminases (RedAms) that can efficiently catalyze the formation of this compound. mdpi.comacs.orgfrontiersin.org Biocatalytic cascades, which combine multiple enzymatic steps in one pot, could offer a highly efficient and sustainable route from renewable feedstocks. acs.orgeuropa.eu

| Synthesis Approach | Traditional Methods | Sustainable Alternatives |

| Key Reactions | Alkylation of primary amines with alkyl halides, Reductive amination with stoichiometric reductants (e.g., NaBH4) | Catalytic reductive amination, Hydrogen borrowing, Biocatalysis (Transaminases, IREDs) |

| Reagents | Often involves harsh reagents and solvents | Utilizes alcohols or ketones, water as a solvent, enzyme catalysts |

| Byproducts | Stoichiometric waste products | Often only water |

| Efficiency | Lower atom economy | High atom economy, high selectivity |

Advanced Computational Approaches for Complex System Modeling

Understanding the behavior of this compound at a molecular level is crucial for predicting its properties and designing applications. Advanced computational methods will be indispensable in this regard.

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's conformational preferences, electronic structure, and spectroscopic properties. acs.orgacs.org This can provide insights into its reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in various environments, such as in solution or as part of a larger assembly. nih.gov This is particularly relevant for understanding its potential use in materials science, for example, in the formation of self-assembled monolayers. nih.govacs.org

Machine Learning (ML): As computational power increases, ML models trained on large datasets of chemical information can accelerate the discovery of materials with desired properties. aps.org Such models could predict the stability and functional performance of materials incorporating this compound. acs.orgaps.org

Integration of Multi-Omics and High-Throughput Screening in Chemical Research

While traditionally associated with biology, multi-omics and high-throughput screening (HTS) are becoming powerful tools in chemical research and materials science. numberanalytics.comwikipedia.orgfrontiersin.org

High-Throughput Screening (HTS): HTS can be used to rapidly screen libraries of compounds or materials for specific properties. nih.govnih.gov For instance, if this compound is considered as a building block for functional materials, HTS could be used to optimize the material's composition for a particular application, such as catalysis or surface modification. nih.govrsc.org

Multi-Omics Integration: In the context of this chemical, a multi-omics approach could be conceptualized for understanding its interaction with biological systems in a non-medical context, for example, its environmental fate and impact on microbial communities. wikipedia.orgmetabolon.com This could involve combining genomics, transcriptomics, proteomics, and metabolomics to get a holistic view of how microorganisms might metabolize or be affected by the compound. numberanalytics.commetabolon.comthermofisher.com

Exploration of Novel Intermolecular Interaction Phenomena

The unique structure of this compound, with its bulky non-polar cyclohexyl and hexyl groups and a polar secondary amine group, suggests a rich landscape of intermolecular interactions.

Hydrogen Bonding: As a secondary amine, it is capable of acting as both a hydrogen bond donor and acceptor, leading to intermolecular association. libretexts.orgquora.comlumenlearning.comlibretexts.org The extent of this hydrogen bonding will influence its physical properties.

Van der Waals Forces: The large aliphatic and cyclo-aliphatic groups will contribute significantly to its intermolecular interactions through van der Waals forces. The interplay between these forces and hydrogen bonding will dictate its packing in the solid state and its behavior in solution.

Self-Assembly: The amphiphilic nature of the molecule could lead to self-assembly into organized structures, such as monolayers or micelles, in appropriate solvents or on surfaces. nih.govacs.orgnih.govbiu.ac.il The study of these phenomena could reveal potential applications in surface science and nanotechnology. rsc.org

Refined Analytical Techniques for Environmental Monitoring (excluding health impact)

Should this compound find industrial application, the development of sensitive and selective analytical methods for its detection in environmental matrices will be crucial for monitoring its presence and fate.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. scispace.com Due to the amine's polarity, derivatization might be necessary to improve its chromatographic behavior. scispace.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile amines or for direct analysis in aqueous samples, LC-MS/MS offers high sensitivity and selectivity. mdpi.com

Novel In-Situ Sampling: The development of novel sampling techniques, such as solid-phase microextraction (SPME), could allow for the in-situ enrichment of the amine from water or air, enabling the detection of trace amounts. scispace.comnih.gov Recent advances include innovative methods for detecting trace organic amines in seawater using techniques like photoelectron-induced chemical ionization time-of-flight mass spectrometry (TOFMS) with online derivatization. acs.org

| Analytical Technique | Principle | Potential Application for this compound |

| GC-MS | Separates compounds based on volatility and boiling point, followed by mass-based detection. | Detection in air, soil, or after extraction from water. May require derivatization. |

| LC-MS/MS | Separates compounds based on polarity, followed by highly selective mass detection. | Direct detection in water samples with high sensitivity. |

| SPME | Adsorbent fiber extracts and concentrates analytes from a sample. | In-situ sampling and pre-concentration from environmental matrices. |

Design Principles for New Functional Materials and Catalysts

The molecular structure of this compound makes it an interesting candidate for incorporation into new functional materials and catalyst systems.

Corrosion Inhibitors: Long-chain amines are known to form protective films on metal surfaces, thus acting as corrosion inhibitors. The combination of a long alkyl chain and a bulky cyclohexyl group might enhance this property.

Catalyst Ligands: Amines are widely used as ligands in metal-catalyzed reactions. alfachemic.comresearchgate.net The specific steric and electronic properties of this compound could be exploited to tune the activity and selectivity of a metal center in various catalytic transformations. acs.orgnih.govacs.org

Functional Surfaces: As mentioned, this amine could be used to form self-assembled monolayers (SAMs) on various substrates. acs.orgbiu.ac.il These SAMs could be used to modify the surface properties of materials, for example, to control wetting, adhesion, or biocompatibility. rsc.org

Q & A

Q. What are the optimal synthetic routes for N-(3-Cyclohexylpropyl)hexan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation and reductive amination. Key steps include:

- Step 1 : Cyclohexylpropyl intermediate preparation using cyclohexyl halides with propan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .

- Step 2 : Coupling with hexan-1-amine via reductive amination (e.g., NaBH₄ or LiAlH₄ as reducing agents in THF at 0–25°C). Yield optimization (70–85%) depends on stoichiometric ratios and solvent polarity .

- Critical Parameters : Temperature control (±2°C) and inert atmosphere (N₂/Ar) prevent side reactions like oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm alkyl chain connectivity and cyclohexyl group integration (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Purity assessment (>99% via GC) and molecular ion peak identification (e.g., m/z ≈ 240 for [M+H]⁺) .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to study the thermophysical interactions of this compound in solvent mixtures?

- Methodological Answer :

- Volumetric and Acoustic Measurements : Use densimeters and ultrasonic interferometers to measure density (ρ) and speed of sound (c) in binary mixtures (e.g., with DMF or DMA) at 293.15–303.15 K. Calculate excess molar volumes (Vᴱ) and deviations in isentropic compressibility (Δκₛ) to infer solute-solvent interactions .

- Refractive Index Analysis : Correlate with polarizability changes using Abbé refractometers. Data interpretation via Prigogine-Flory-Patterson (PFP) or ERAS models identifies structural effects (e.g., hydrogen bonding disruption in amine-amide systems) .

Q. How can contradictions in thermodynamic data across studies be resolved?

- Methodological Answer :

- Cross-Validation : Replicate experiments under identical conditions (e.g., 298.15 K, 1 atm) using standardized equipment .

- Computational Modeling : Apply molecular dynamics (MD) simulations to predict mixture behavior. Compare with experimental Vᴱ and Δκₛ values to identify systematic errors .

- Error Source Analysis : Investigate impurities (e.g., residual solvents via GC) or calibration drift in instrumentation .

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate cyclohexyl ring puckering and alkyl chain flexibility in explicit solvents (e.g., water, ethanol) using AMBER or CHARMM force fields. Analyze radial distribution functions (RDFs) for solvation shell structure .

- Quantum Mechanics (QM) : Optimize geometry at the DFT/B3LYP/6-31G* level to calculate dipole moments and electrostatic potential maps, revealing reactive sites for electrophilic attacks .

Q. How can structure-activity relationship (SAR) studies be conducted for this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Test binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays. IC₅₀ values correlate with amine group basicity and lipophilicity (logP ≈ 3.5) .

- Mutagenesis Studies : Replace cyclohexyl with cyclopropyl or phenyl groups to assess steric effects on target engagement. Measure EC₅₀ shifts in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.